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Compound of Interest

Compound Name:
3-(hydroxymethyl)-1-

methylquinolin-2(1H)-one

Cat. No.: B180386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential biological significance of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The

document details a proposed synthetic route, summarizes key physicochemical data of the

compound and its close analogs, and explores a relevant biological signaling pathway in which

this class of compounds is implicated.

Chemical Identity and Properties
3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic

system. The core structure consists of a benzene ring fused to a pyridinone ring, with a

hydroxymethyl group at the 3-position and a methyl group on the nitrogen atom at the 1-

position. While specific experimental data for this compound is sparse in publicly available

literature, its properties can be inferred from closely related analogs.

Structural Information
The fundamental structural details of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one are

provided below.
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Identifier Value

IUPAC Name
3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-

2-one

CAS Number 114561-15-8[1]

Molecular Formula C₁₁H₁₁NO₂

Molecular Weight 189.21 g/mol [2]

SMILES CN1C(=O)C(=CO)C2=CC=CC=C12

InChI Key (Not available)

Physicochemical Data Comparison
Quantitative data for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not widely reported.

The table below presents available data for this compound alongside its immediate precursor

and a structurally similar analog to provide a basis for estimation.

Property

3-
(hydroxymethyl)-1-
methylquinolin-
2(1H)-one

3-
(hydroxymethyl)qui
nolin-2(1H)-one

3-
(hydroxymethyl)-6-
methylquinolin-
2(1H)-one

CAS Number 114561-15-8 90097-45-3 485337-96-0

Melting Point (°C) Data not available 200 194 (subl.)

Boiling Point (°C) Data not available Data not available Data not available

Solubility Data not available Data not available Data not available

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-(hydroxymethyl)-1-
methylquinolin-2(1H)-one is not readily available in the current literature. However, a

plausible synthetic route can be proposed based on established chemical transformations for
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similar quinolinone derivatives. The proposed pathway involves two key steps: N-methylation of

a quinolinone precursor, followed by the reduction of a formyl group.

Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 3-formyl-4-hydroxyquinolin-

2(1H)-one.

Step 1: N-Alkylation

Step 2: Reduction

3-formyl-4-hydroxyquinolin-2(1H)-one

1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Methylation

Methyl Iodide (CH3I)
K2CO3, DMF

1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Reduction

Sodium Borohydride (NaBH4)
Methanol (MeOH)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Detailed Methodologies (Proposed)
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The following protocols are based on procedures reported for analogous transformations.[3][4]

[5] Researchers should conduct small-scale trials to optimize these conditions.

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

To a solution of 3-formyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous N,N-

dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

Stir the suspension at room temperature for 30 minutes.

Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the mixture.

Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl

acetate) to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 2: Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol

(MeOH).

Cool the solution to 0-5 °C in an ice bath.

Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise, maintaining the

temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the

starting material.

Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl

acetate).

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel or by

recrystallization to obtain 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Biological Context and Signaling Pathways
Quinoline and quinolinone derivatives are recognized for their broad range of pharmacological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] In the context

of oncology, many quinolinone-based compounds have been developed as inhibitors of key

signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway
One of the most well-established targets for quinolinone and quinazolinone derivatives is the

Epidermal Growth Factor Receptor (EGFR).[7][8][9] EGFR is a receptor tyrosine kinase that,

upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-

RAF-MAPK and PI3K-Akt pathways.[10] These pathways are crucial for regulating cell

proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated,

leading to uncontrolled cell growth. Small molecule inhibitors, often containing a quinolinone or

similar scaffold, can compete with ATP for the binding site in the kinase domain of EGFR,

thereby blocking its activity and inhibiting downstream signaling.[11]
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Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) initiates two major

downstream pathways, RAS-RAF-MAPK and PI3K-Akt, which ultimately lead to gene

transcription promoting cell proliferation and survival. Quinolinone-based inhibitors block this

cascade by targeting the EGFR kinase domain.

Conclusion
3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinolinone derivative with potential for

further investigation in medicinal chemistry and drug discovery. While specific experimental

data on this compound remains limited, this guide provides a framework for its synthesis and

an understanding of its potential biological mechanism of action based on the well-documented

activities of the broader quinolinone class. The proposed synthetic route offers a starting point

for its chemical preparation, and the outlined EGFR signaling pathway highlights a key area for
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future biological evaluation of this and related compounds. Further research is warranted to

fully characterize its physicochemical properties and to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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